![molecular formula C8H7N3O2 B11914352 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)
7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: this compound.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere of purines, which could lead to new therapeutic agents.
Medicine: Explored for its potential in treating various conditions, including migraines and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities.
Imidazo[4,5-c]pyridine: Another isomer with distinct properties.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Uniqueness: 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a bioisostere of purines makes it particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
IGHXTPSQSBAWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


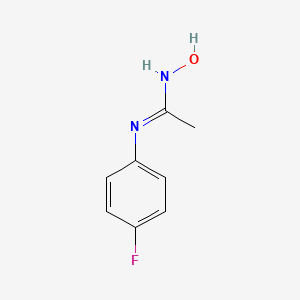

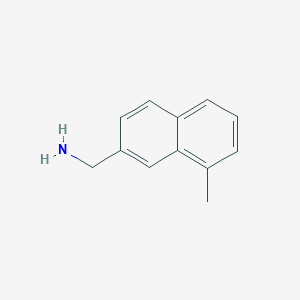
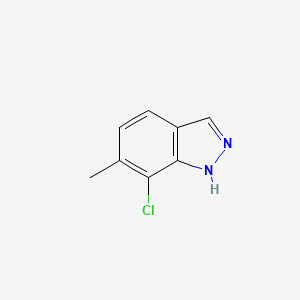
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
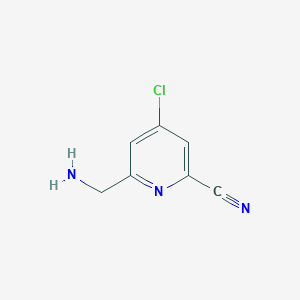

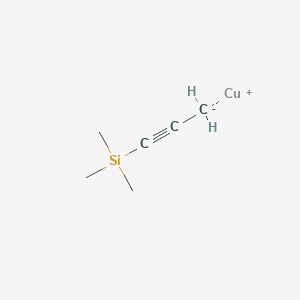
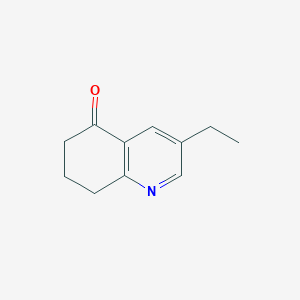
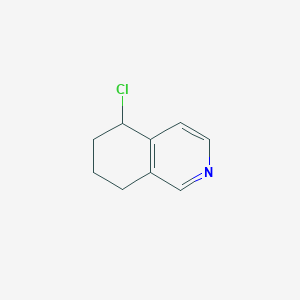

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
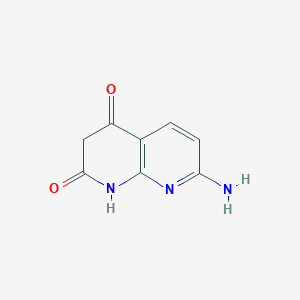
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)
